molecular formula C26H31ClN2O3 B11350297 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11350297
M. Wt: 455.0 g/mol
InChI Key: MDVINCJRPZXKAQ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a unique combination of functional groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the Azepane and Methoxyphenyl Groups: This step involves nucleophilic substitution reactions where the azepane and methoxyphenyl groups are introduced using suitable nucleophiles and electrophiles.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzofuran core is known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, anticancer, or antimicrobial activities. Further research is needed to fully understand its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes and receptors, modulating their activity. The azepane and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-[2-(azepan-1-yl)-2-(4-ethoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C26H31ClN2O3

Molecular Weight

455.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H31ClN2O3/c1-17-14-24-21(15-22(17)27)18(2)25(32-24)26(30)28-16-23(29-12-6-4-5-7-13-29)19-8-10-20(31-3)11-9-19/h8-11,14-15,23H,4-7,12-13,16H2,1-3H3,(H,28,30)

InChI Key

MDVINCJRPZXKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCCC4)C

Origin of Product

United States

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